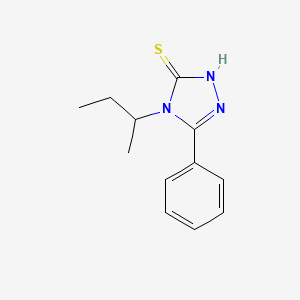
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a butan-2-yl group, a phenyl group, a 1,2,4-triazole ring, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,2,4-triazole ring. This ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the thiol group. Triazoles are known to participate in various chemical reactions, and thiols are known for their nucleophilic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiol group could make the compound polar and potentially give it a strong odor .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on derivatives of 1,2,4-triazoles, such as "4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol," has shown promising antimicrobial activities. For instance, Bayrak et al. (2009) synthesized various alkylated derivatives and Mannich base derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, evaluating their antimicrobial activities. The study revealed that these compounds exhibited good to moderate activity against a range of microorganisms, underscoring the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Synthesis and Structural Studies
The synthesis and structural elucidation of 1,2,4-triazole derivatives have been a significant area of research. A study by Hotsulia (2019) focused on optimizing the synthesis conditions and studying the properties of S-alkylderivatives of 5-R-4-phenyl-1,2,4-triazole-3-thiol, which involved pyrrole and indole fragments. This research contributes to the understanding of the structural characteristics of 1,2,4-triazole derivatives and their potential biological activities (Hotsulia, 2019).
Anticancer Activity
The application of 1,2,4-triazole derivatives in cancer research has also been explored. Šermukšnytė et al. (2022) synthesized 1,2,4-triazol-3-ylthioacetohydrazide derivatives and tested their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This study highlights the potential of 1,2,4-triazole derivatives as anticancer agents, with specific compounds showing significant activity in 3D cell culture models of cancer (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Anti-Inflammatory Properties
Research on the anti-inflammatory properties of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols by Arustamyan et al. (2021) showed that these compounds could have therapeutic applications in treating inflammation. This study provides a basis for further investigation into the anti-inflammatory potential of 1,2,4-triazole derivatives (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).
Electronic Characteristics and Reactivity Studies
Odyntsova (2016) conducted a study on the electronic characteristics and reactivity of a 1,2,4-triazole derivative, highlighting the compound's absorption spectra in various solvents and its potential for electrophilic substitution reactions. This research aids in understanding the electronic properties and reactivity of triazole derivatives, which is crucial for their application in chemical synthesis and drug development (Odyntsova, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-butan-2-yl-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-9(2)15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKLXYZNMLSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
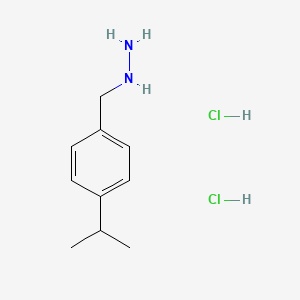
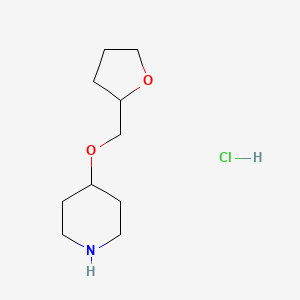

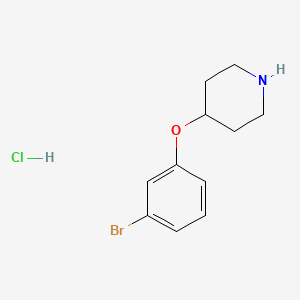

![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)
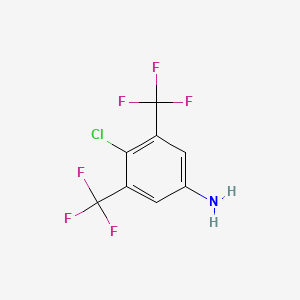
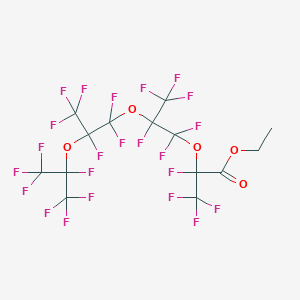

![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)
